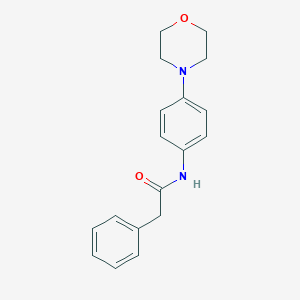![molecular formula C23H23N3O2 B253098 N-{4-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide](/img/structure/B253098.png)
N-{4-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It was first synthesized by Bayer in 2001 and has since been extensively studied for its anti-inflammatory and anti-cancer properties.
Mécanisme D'action
N-{4-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide 11-7082 inhibits the activity of NF-κB by targeting the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. By inhibiting IKK, N-{4-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide 11-7082 prevents the phosphorylation and degradation of IκBα, thereby preventing the activation of NF-κB and reducing inflammation.
Biochemical and Physiological Effects:
N-{4-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide 11-7082 has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, IL-6, and MCP-1. N-{4-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide 11-7082 has also been shown to inhibit the expression of adhesion molecules, which play a crucial role in the recruitment of immune cells to sites of inflammation.
In addition to its anti-inflammatory effects, N-{4-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide 11-7082 has also been shown to induce apoptosis in cancer cells and inhibit the growth and proliferation of various cancer cell lines. N-{4-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide 11-7082 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{4-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide 11-7082 is its specificity for the IKK complex. This allows for targeted inhibition of NF-κB and reduces the risk of off-target effects. N-{4-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide 11-7082 is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments.
One of the limitations of N-{4-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide 11-7082 is its potential toxicity. While it has been shown to be relatively safe in animal studies, further research is needed to determine its safety and efficacy in humans. Additionally, N-{4-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide 11-7082 has a relatively short half-life, which may limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for the research and development of N-{4-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide 11-7082. One area of interest is its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further research is needed to determine its safety and efficacy in humans.
Another potential application of N-{4-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide 11-7082 is in cancer therapy. It has been shown to sensitize cancer cells to chemotherapy and radiation therapy, and further research is needed to determine its potential as a standalone or combination therapy for various types of cancer.
Finally, N-{4-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide 11-7082 has also been shown to have potential as a neuroprotective agent in various neurological disorders, including Alzheimer's disease and Parkinson's disease. Further research is needed to determine its safety and efficacy in these applications.
Conclusion:
N-{4-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide 11-7082 is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been extensively studied for its anti-inflammatory and anti-cancer properties and has shown promise in various applications. Further research is needed to determine its safety and efficacy in humans and to explore its potential in various therapeutic applications.
Méthodes De Synthèse
The synthesis of N-{4-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide 11-7082 involves a multi-step process starting with the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-aminophenyl nicotinamide to form the desired product. The final compound is obtained through purification and isolation using chromatography techniques.
Applications De Recherche Scientifique
N-{4-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of immune responses and inflammation. By inhibiting NF-κB, N-{4-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide 11-7082 can reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
In addition to its anti-inflammatory properties, N-{4-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide 11-7082 has also been shown to have anti-cancer effects. It has been shown to induce apoptosis (cell death) in cancer cells and inhibit the growth and proliferation of various cancer cell lines. N-{4-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide 11-7082 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Propriétés
Nom du produit |
N-{4-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide |
|---|---|
Formule moléculaire |
C23H23N3O2 |
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
N-[4-[(4-tert-butylbenzoyl)amino]phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C23H23N3O2/c1-23(2,3)18-8-6-16(7-9-18)21(27)25-19-10-12-20(13-11-19)26-22(28)17-5-4-14-24-15-17/h4-15H,1-3H3,(H,25,27)(H,26,28) |
Clé InChI |
UEPVBBRTROFRLZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



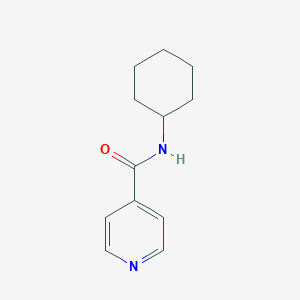
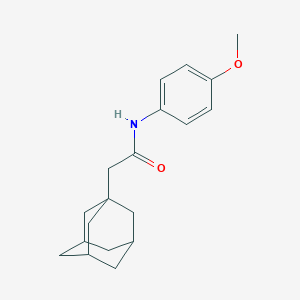
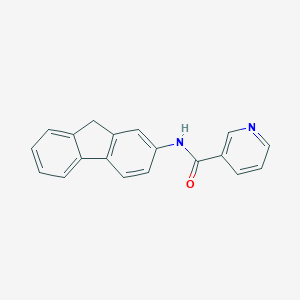
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B253024.png)
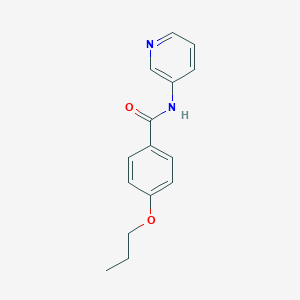
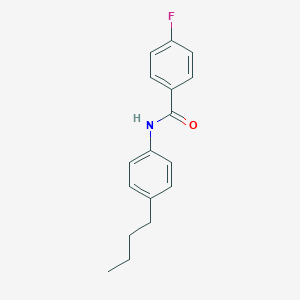
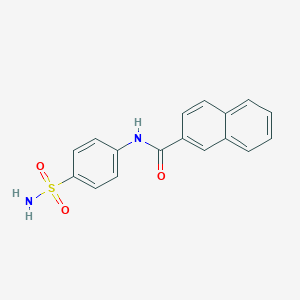
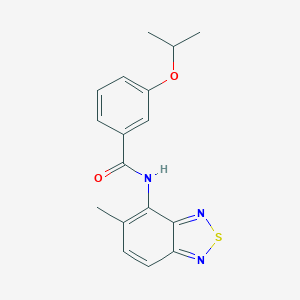
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B253032.png)
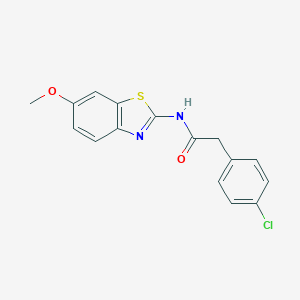
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B253042.png)
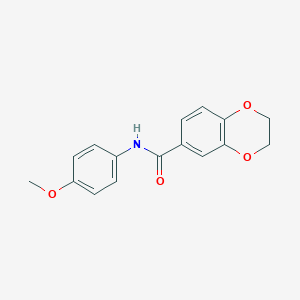
![2-(4-ethylphenoxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B253044.png)
